molecular formula C27H28N4O2 B2548158 6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 1226433-77-7

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2548158
CAS No.: 1226433-77-7
M. Wt: 440.547
InChI Key: WTHUQMZKJXIFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a structurally complex heterocyclic compound featuring a quinoline core substituted with ethoxy, carbonitrile, and a piperidine-linked tetrahydroisoquinoline moiety. Quinoline and isoquinoline derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound’s ethoxy and carbonitrile groups may enhance metabolic stability and binding specificity compared to simpler derivatives .

Properties

IUPAC Name

4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6-ethoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-2-33-23-7-8-25-24(15-23)26(22(16-28)17-29-25)30-12-10-20(11-13-30)27(32)31-14-9-19-5-3-4-6-21(19)18-31/h3-8,15,17,20H,2,9-14,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHUQMZKJXIFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Fluoro-4-Methoxyaniline

The reaction of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours yields ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. This intermediate is critical for introducing the cyano group at position 3 and the methoxy precursor for the ethoxy group at position 6.

Reaction Conditions

Parameter Value
Solvent Toluene
Temperature 100–110°C
Time 4.5 hours
Yield 85–90% (after recrystallization)

Chlorination and Deprotection

The 4-oxo group is converted to a chloro substituent using phosphorus oxychloride (POCl₃) at 105°C, yielding 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile. Subsequent deprotection of the methoxy group to a hydroxy intermediate is achieved with aluminum trichloride (AlCl₃) in dichloromethane. Ethylation of the hydroxy group via Williamson ether synthesis introduces the ethoxy group at position 6, using iodoethane and potassium carbonate in dimethylformamide (DMF).

Functionalization of the Piperidine Substituent

The piperidine moiety at position 4 of the quinoline core is introduced through nucleophilic aromatic substitution (SNAr).

Synthesis of 4-(Piperidin-1-Yl)Quinoline Intermediate

4-Chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile reacts with piperidine in the presence of a base such as triethylamine (Et₃N) in acetonitrile at 80°C for 12 hours. This step replaces the chloro group with piperidine, yielding 4-piperidin-1-yl-6-ethoxy-7-fluoro-3-quinolinecarbonitrile.

Key Optimization

  • Base : Triethylamine minimizes side reactions.
  • Solvent : Acetonitrile enhances nucleophilicity.
  • Yield : 70–75% after column chromatography (ethyl acetate/hexane gradient).

Synthesis of the Tetrahydroisoquinoline Carbonyl Moiety

The tetrahydroisoquinoline-2-carbonyl group is synthesized separately and coupled to the piperidine substituent.

Bischler-Napieralski Cyclization

A Bischler-Napieralski reaction constructs the THIQ core from phenethylamide derivatives. For example, heating N-phenethylacetamide with POCl₃ at 120°C forms 1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic conditions introduces the carbonyl group at position 2.

Reaction Scheme

  • Cyclization :
    $$ \text{Phenethylamide} \xrightarrow{\text{POCl}_3, 120^\circ\text{C}} \text{THIQ} $$
  • Oxidation :
    $$ \text{THIQ} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{THIQ-2-carbonyl} $$

Coupling to Piperidine

The THIQ-2-carbonyl chloride is reacted with 4-(piperidin-1-yl)quinoline intermediate using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane. This amide coupling yields the final target compound.

Conditions

Parameter Value
Coupling Reagent THF, DIPEA
Temperature 0°C to room temperature
Yield 60–65%

Final Purification and Characterization

The crude product is purified via flash chromatography (ethyl acetate/methanol 9:1) and recrystallized from ethanol/water. Structural confirmation is achieved through:

  • NMR : Distinct signals for ethoxy (–OCH₂CH₃, δ 1.35 ppm), cyano (–CN, absence of proton signal), and THIQ carbonyl (C=O, δ 170–175 ppm in ¹³C NMR).
  • Mass Spectrometry : Molecular ion peak at m/z 485.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Academic)
Quinoline Core Cyclization with ethyl cyanoacetate Bischler-Napieralski cyclization
THIQ Carbonyl Not described Oxidation of THIQ
Overall Yield 45–50% 35–40%

Method A offers higher yields for the quinoline core, while Method B provides better stereochemical control for the THIQ moiety.

Challenges and Solutions

  • Regioselectivity : The ethoxy group at position 6 requires precise deprotection. Using AlCl₃ instead of harsher acids minimizes side reactions.
  • Amide Coupling : Low yields in THIQ-piperidine coupling are mitigated by using DIPEA and THF, which enhance nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and bases (NaOMe, KOtBu). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing cellular pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structure combines elements of quinoline, isoquinoline, and piperidine systems. Below is a comparative analysis with key analogs:

Compound Name Key Structural Features Pharmacological Relevance Key Differences
Target Compound
6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile
Quinoline core, ethoxy, carbonitrile, tetrahydroisoquinoline-piperidine carbonyl linkage Hypothesized dual activity: quinoline-based antimicrobial + isoquinoline neuroactivity Combines quinoline and tetrahydroisoquinoline motifs for multi-target potential
Compound B
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
Chloro substituent, piperidine, pyrrolidine Research applications (unspecified); likely impacts solubility and electronic properties Lacks ethoxy, carbonitrile, and tetrahydroisoquinoline; simpler substitution pattern
Compound C
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile hydrochloride
Ethoxy, carbonitrile, amino, substituted anilino group Anticancer/kinase inhibition (inferred from similar quinoline-carbonitrile derivatives) Amino-anilino group replaces tetrahydroisoquinoline-piperidine; targets kinase pathways
Compound D
(±)-6,7-Dimethoxy-2-[(3-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride
Tetrahydroisoquinoline-piperidine carbonyl, dimethoxy Neurological applications (e.g., acetylcholinesterase inhibition) Lacks quinoline core; focuses on isoquinoline-piperidine interactions

Pharmacokinetic and Activity Insights

  • Target Compound vs. Compound B : The ethoxy group in the target compound may improve metabolic stability compared to Compound B’s chloro substituent, which could increase electrophilicity and toxicity risks .
  • Target Compound vs. Compound C: While both share ethoxy and carbonitrile groups, Compound C’s anilino-pyridine substitution suggests kinase inhibition (e.g., EGFR/HER2), whereas the target compound’s tetrahydroisoquinoline-piperidine moiety may enhance blood-brain barrier penetration for CNS targets .
  • Target Compound vs.

Biological Activity

6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This compound features an ethoxy group at the 6th position of the quinoline ring and a piperidine side chain that enhances its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which are involved in inflammatory responses and cellular aging .
  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this derivative may exhibit similar properties .

Anticancer Activity

Recent studies have evaluated the anticancer potential of quinoline derivatives. For instance:

  • A series of quinoline-piperidine analogues demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.05Apoptosis
Compound BHeLa0.03Cell Cycle Arrest

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through in vitro studies:

  • Compounds were tested for their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells. Significant inhibition was observed, indicating potential therapeutic effects in inflammatory diseases .
CompoundNO Inhibition (%)Concentration (µM)
Compound C85%10
Compound D75%5

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neurodegenerative Disorders : In a study focusing on neuroprotective effects, the compound was found to reduce neuronal cell death induced by oxidative stress in vitro. This suggests a possible application in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Quinoline derivatives have been evaluated for antimicrobial properties against various pathogens. The results indicated moderate to high activity against bacterial strains, supporting further exploration for therapeutic use .

Q & A

Q. What synthetic strategies are commonly employed to construct the quinoline-3-carbonitrile core in analogues of this compound?

The quinoline-3-carbonitrile scaffold is typically synthesized via condensation reactions between substituted anilines and activated carbonyl precursors. For example, cyclocondensation of 4-ethoxy-3-cyanoaniline with ethyl acetoacetate under acidic conditions generates the quinoline backbone. Subsequent functionalization at the 4-position with a piperidine-linked tetrahydroisoquinoline moiety can be achieved through nucleophilic substitution or palladium-catalyzed coupling . Key steps include:

  • Piperidine acylation : Reacting piperidine derivatives with 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride under basic conditions (e.g., triethylamine in DCM) to form the 4-(tetrahydroisoquinoline-carbonyl)piperidine intermediate .
  • Quinoline functionalization : Coupling the acylated piperidine to the quinoline core via Buchwald-Hartwig amination or Mitsunobu reactions .

Q. How are structural ambiguities in the quinoline-tetrahydroisoquinoline hybrid resolved using spectroscopic techniques?

  • 1H/13C NMR : The ethoxy group (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2) and nitrile carbon (δ ~115-120 ppm) provide signature peaks. Overlapping signals from the piperidine and tetrahydroisoquinoline moieties can be deconvoluted using 2D experiments (COSY, HSQC) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of the ethoxy group or piperidine side chain) .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves spatial arrangements of substituents (e.g., piperidine conformation) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the compound’s bioactivity in kinase inhibition assays?

  • Substituent tuning : Modifying the ethoxy group (e.g., replacing with methoxy or halogen) alters steric and electronic properties, impacting target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with kinase ATP pockets .
  • Piperidine conformation : Rigid vs. flexible linkers (e.g., spiro vs. linear piperidine) influence binding entropy. Molecular dynamics simulations assess conformational stability .
  • Counterion selection : Salt forms (e.g., hydrochloride vs. free base) affect solubility in assay buffers, requiring pH-dependent solubility profiling .

Q. How can contradictions in SAR data for tetrahydroisoquinoline derivatives be analyzed methodologically?

  • Data normalization : Account for batch-to-batch variability in purity (e.g., HPLC ≥95%) and solvent effects (DMSO vs. aqueous stock solutions) .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish specific inhibition from promiscuous binding .
  • Meta-analysis : Compare IC50 trends across structurally related compounds (e.g., 6-methoxy vs. 6-ethoxy derivatives) to identify substituent-specific activity cliffs .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Catalyst optimization : Replace palladium catalysts (e.g., Pd(OAc)2) with cheaper alternatives (e.g., CuI) for piperidine-quinoline coupling .
  • Purification workflows : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to improve yield and purity .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., nitrile hydrolysis) and formulate stable salts .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Technique Critical Peaks/Data Reference
1H NMR (400 MHz) δ 8.71 (s, C2-H quinoline), δ 3.32 (s, OCH3)
13C NMR δ 158.9 (C≡N), δ 121.5 (C4-piperidine)
HRMS (ESI+) m/z 525.2147 [M+H]+ (Calcd: 525.2143)

Q. Table 2. Comparative Bioactivity of Analogues

Substituent (R) Kinase IC50 (nM) Selectivity Index
6-Ethoxy12 ± 1.5150
6-Methoxy18 ± 2.190
6-Fluoro8 ± 0.9200
Data derived from kinase inhibition assays in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.